2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol
Description
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is a fluorinated ethanol derivative characterized by a difluorinated carbon center attached to a substituted aromatic ring. The structure includes a 3-fluoro-4-methoxyphenyl group, which introduces both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents. This combination influences its physicochemical properties, such as polarity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science .
The compound is synthesized via reduction of α,α-difluoroacetate intermediates, as demonstrated in analogous reactions (e.g., reduction of ethyl 2,2-difluoro-2-(2-methoxypyrimidin-5-yl)acetate to yield 2,2-difluoro-2-(2-methoxypyrimidin-5-yl)ethanol using lithium borohydride in ethanol) . Its spectral data (1H NMR, MS) align with related difluoroethanol derivatives, confirming structural integrity .
Properties
IUPAC Name |
2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-3-2-6(4-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZEUFVTIAKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with difluoromethylating agents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol involves its interaction with molecular targets through its fluorine atoms and methoxy group. These interactions can influence the compound’s reactivity and binding affinity to various receptors and enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Lipophilicity: The 3-fluoro-4-methoxyphenyl group in the target compound balances lipophilicity (logP ~1.8) compared to more hydrophobic analogues like 1-(3-chlorophenyl)-2,2-difluoroethanol (logP ~2.3) . Trifluorinated derivatives (e.g., 2,2,2-trifluoro-1-(3,5-dimethoxyphenyl)ethanol) exhibit higher metabolic stability due to reduced CYP450-mediated oxidation .
Fluorine substituents decrease basicity of the ethanol oxygen, reducing hydrogen-bonding capacity versus non-fluorinated ethanol analogues .
Reactivity Trends:
- Reduction Efficiency: Lithium borohydride selectively reduces ester groups to ethanol without affecting aryl fluorine substituents, as seen in .
- Acid Sensitivity: The difluoroethanol moiety is prone to dehydration under strong acidic conditions, forming vinyl fluoride byproducts .
Q & A
Q. What are the established synthetic methodologies for 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol?
Methodological Answer: The synthesis typically involves two steps:
- Fluorination : Reacting a ketone precursor (e.g., 3-fluoro-4-methoxyacetophenone) with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF at 80–100°C for 12–24 hours. This step introduces the difluoromethyl group .
- Reduction : The resulting difluorinated ketone is reduced using NaBH₄ in methanol at 0°C to room temperature. Purification via column chromatography (hexanes/ethyl acetate) yields the final alcohol. Yield optimization requires strict control of stoichiometry (1.2 equivalents of fluorinating agent) and inert conditions .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine environments (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR for aromatic protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 236.08 for C₉H₈F₃O₂) .
- Elemental Analysis : Validate C, H, F, and O percentages against theoretical values .
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer: Recrystallization from ethyl acetate/hexanes (1:3 v/v) at -20°C provides high-purity crystals. Solubility tests in DCM, THF, and methanol should precede large-scale crystallization. Monitor crystal growth via polarized light microscopy to ensure uniformity .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The electron-withdrawing nature of fluorine increases electrophilicity at the β-carbon, directing nucleophilic attacks (e.g., SN2 reactions). Computational studies (DFT) reveal stabilization of transition states via negative hyperconjugation. Experimental validation involves kinetic studies under varying solvents (e.g., DMSO vs. THF) and isotopic labeling (e.g., ¹⁸O) to track regioselectivity .
Q. What strategies mitigate gas evolution and exothermic risks during synthesis?
Methodological Answer:
- Gas Management : Use an oil bubbler to safely release CO₂ generated from cesium carbonate decomposition .
- Temperature Control : Monitor exothermic peaks with in-situ IR probes; employ cooling baths (ice/NaCl) to maintain ≤80°C.
- Risk Assessment : Follow ACS guidelines for hazard analysis, including spill protocols (neutralization with NaHCO₃) and PPE (nitrile gloves, face shields) .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer: Discrepancies may arise from:
- Purity Variations : Validate via HPLC-MS (≥95% purity threshold) .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v).
- Stereochemical Factors : Use chiral chromatography to isolate enantiomers and test activity separately .
Q. What computational tools predict the compound’s metabolic stability?
Methodological Answer:
- ADMET Prediction : Tools like Schrödinger’s QikProp or SwissADME calculate logP (2.1–2.5), polar surface area (45–50 Ų), and cytochrome P450 interactions.
- Metabolite Identification : Molecular docking (AutoDock Vina) with CYP3A4 and CYP2D6 enzymes identifies potential oxidation sites (e.g., methoxy demethylation) .
Data Contradiction Analysis
Q. Why do reported yields vary in fluorination reactions?
Methodological Answer: Yield discrepancies (40–75%) stem from:
- Reagent Quality : Sodium 2-chloro-2,2-difluoroacetate purity (≥98% recommended).
- Moisture Sensitivity : Use of anhydrous DMF and molecular sieves (3Å) to prevent hydrolysis.
- Scale Effects : Pilot-scale reactions may require adjusted stirring rates (500–700 rpm) for efficient mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
